molecular formula C25H15Cl2I2N9O3 B11096062 5-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11096062
M. Wt: 814.2 g/mol
InChI Key: ANWUZBLJQPVLBT-OOEWDAAOSA-N
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Description

2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as aldehyde, benzimidazole, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE typically involves multiple steps:

    Formation of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE: This step involves the reaction of 2,4-dichlorobenzyl alcohol with 3,5-diiodosalicylaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Synthesis of 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE: This intermediate is prepared by reacting 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-amine with 1,2,5-oxadiazolo[3,4-b]pyrazine-5-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, under controlled temperature conditions.

    Final Coupling Reaction: The final compound is obtained by coupling the two intermediates in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group in the benzimidazole moiety can be reduced to an amine.

    Substitution: Halogen atoms in the benzyl and benzaldehyde rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZOIC ACID.

    Reduction: 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-AMINO-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

The compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE: Lacks the benzimidazole and oxadiazole moieties, making it less versatile in terms of biological activity.

    3,5-DIIODOBENZALDEHYDE: Lacks the benzyl and hydrazone groups, limiting its applications in medicinal chemistry.

    1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE: Lacks the benzyl and benzaldehyde groups, reducing its potential as a synthetic intermediate.

Uniqueness

The uniqueness of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H15Cl2I2N9O3

Molecular Weight

814.2 g/mol

IUPAC Name

5-[[5-[(2E)-2-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C25H15Cl2I2N9O3/c26-13-2-1-11(16(27)6-13)10-40-20-12(5-14(28)7-17(20)29)9-30-36-22-21(34-23-24(35-22)38-41-37-23)31-15-3-4-18-19(8-15)33-25(39)32-18/h1-9H,10H2,(H,31,34,37)(H2,32,33,39)(H,35,36,38)/b30-9+

InChI Key

ANWUZBLJQPVLBT-OOEWDAAOSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC3=NC4=NON=C4N=C3N/N=C/C5=C(C(=CC(=C5)I)I)OCC6=C(C=C(C=C6)Cl)Cl)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1NC3=NC4=NON=C4N=C3NN=CC5=C(C(=CC(=C5)I)I)OCC6=C(C=C(C=C6)Cl)Cl)NC(=O)N2

Origin of Product

United States

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